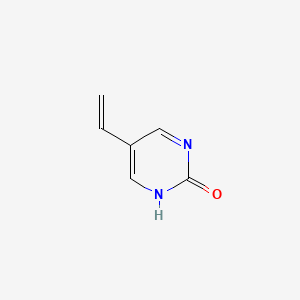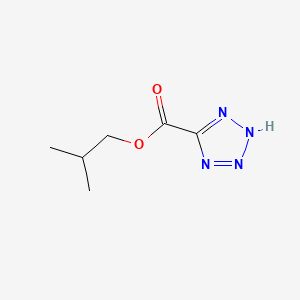
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, also known as EMQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMQ is a heterocyclic compound that contains a quinoxaline ring and has a molecular formula of C11H13N3O.
作用機序
The mechanism of action of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. It has also been found to modulate the activity of various ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects:
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has also been found to exhibit antitumor activity, which may be due to its ability to induce apoptosis in cancer cells. In addition, 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been found to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
実験室実験の利点と制限
One of the advantages of using 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its relatively low cost and ease of synthesis. 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is also stable under a range of conditions, which makes it easy to handle and store. However, one limitation of using 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are many potential future directions for research on 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. One area of research is in the development of new drugs based on 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. Researchers are also interested in exploring the potential of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In addition, there is ongoing research into the mechanism of action of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, which may help to identify new targets for drug development. Finally, researchers are interested in exploring the potential of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one as a tool for studying the function of ion channels and other signaling pathways in the body.
合成法
The synthesis of 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves the condensation of 2-aminobenzamide and ethyl acetoacetate in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This synthesis method has been optimized to produce high yields of pure 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.
科学的研究の応用
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been found to exhibit a range of biological activities, including antitumor, antioxidant, and anticonvulsant properties. It has also been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-ethyl-3-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-13-8(2)11(14)12-9-6-4-5-7-10(9)13/h4-8H,3H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLMIHCVYBVFRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(=O)NC2=CC=CC=C21)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668351 |
Source


|
| Record name | 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
146740-22-9 |
Source


|
| Record name | 4-Ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-1,2,3-Triazolo[4,5-c]pyridine,3-methyl-,2-oxide(9CI)](/img/no-structure.png)




![N-[2-(Trichloroacetyl)phenyl]benzamide](/img/structure/B588668.png)
![cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B588671.png)


